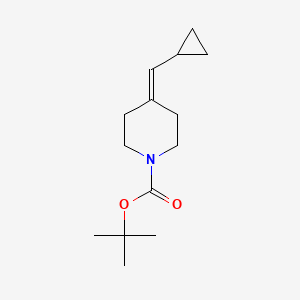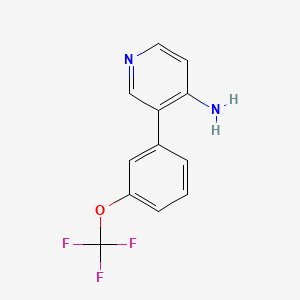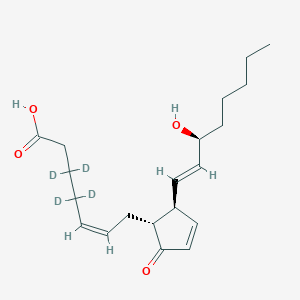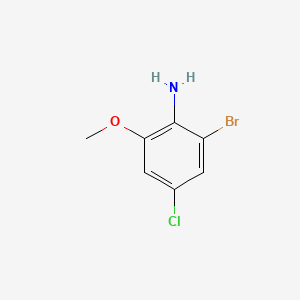
13(R)-HODE 胆固醇酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13®-HODE cholesteryl ester is a compound with the molecular formula C45H76O3 and a molecular weight of 665.08 . It is a type of cholesteryl ester, which are molecules formed from the esterification of a fatty acid with cholesterol .
Synthesis Analysis
Cholesteryl esters are synthesized in a process that involves the esterification of cholesterol. This process is vital for proper cellular and systemic functions. The cellular cholesterol level reflects the dynamic balance between biosynthesis, uptake, export, and esterification . In brief, cholesterol synthesis starts from acetyl-CoA and involves concerted actions of more than 20 enzymes, most of which localize in the membrane of the endoplasmic reticulum (ER) .
Molecular Structure Analysis
Cholesteryl esters form supercooled lipid droplets when the CE concentration in lipid droplets is above 20% to triacylglycerols (TG) and, in particular, liquid-crystalline phases when the fraction of CEs is above 90% at 37°C .
Chemical Reactions Analysis
Cholesteryl ester transfer proteins (CETP) regulate plasma cholesterol levels by transferring cholesteryl esters (CEs) among lipoproteins . Profiling of cholesteryl esters by coupling charge-tagging Paternò-Büchi reaction and liquid chromatography-mass spectrometry has been reported .
Physical And Chemical Properties Analysis
Cholesterol can be converted to cholesteryl ester (CE) by acyl coenzyme A:cholesterol acyltransferase (ACAT) for storage in lipid droplets or for secretion as lipoproteins .
科学研究应用
Cardiovascular Disease Management
13®-HODE cholesteryl ester: plays a significant role in cardiovascular health. It is involved in the regulation of Cholesteryl Ester Transfer Protein (CETP) , which is crucial for the balance of cholesterol levels in the body . CETP inhibitors, which may include derivatives of 13®-HODE cholesteryl ester, have been shown to effectively lower low-density lipoprotein cholesterol (LDL-C) and increase high-density lipoprotein cholesterol (HDL-C), offering a therapeutic strategy for cardiovascular diseases .
Atherosclerosis Research
The compound is used in atherosclerosis research to understand the lipid transfer processes. By inhibiting CETP, researchers can study the reduction in the transfer of cholesteryl esters from HDL to LDL, which is a key factor in the development of atherosclerosis . This helps in identifying potential therapeutic targets to slow down or reverse the progression of atherosclerosis.
Drug Development
In drug development, 13®-HODE cholesteryl ester is utilized to discover novel CETP inhibitors. Through multi-stage virtual screening and molecular dynamics simulations, researchers can identify compounds with potential CETP inhibitory activities, which could lead to the development of new drugs for managing cholesterol levels .
Lipid Metabolism Studies
This compound is integral to studies on lipid metabolism, particularly in the context of CETP’s role in the bidirectional transfer of lipids between lipoproteins. Understanding the mechanisms of this transfer is vital for developing strategies to manage dyslipidemia .
Oxidative Stress and Inflammation
13®-HODE cholesteryl ester: is also relevant in the study of oxidative stress and inflammation. It is involved in the oxidation of lipids by enzymes like 12/15-lipoxygenase, which can lead to the formation of oxidized phospholipids and contribute to inflammatory processes .
Structural Biology
The compound aids in structural biology research, where the focus is on understanding the three-dimensional structure of CETP and its interaction with lipoproteins. Insights gained from such studies can inform the design of CETP inhibitors and other therapeutic agents .
作用机制
Target of Action
The primary target of 13®-HODE cholesteryl ester is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a promising therapeutic target for cardiovascular diseases as it effectively lowers the low-density lipoprotein cholesterol levels and increases the high-density lipoprotein cholesterol levels in the human plasma .
Mode of Action
CETP, which is predominantly found in the plasma, interacts with lipoproteins, including high-density lipoproteins (HDLs) and low-density lipoproteins (LDLs) . It has a flexible conformation and can form a continuous tunnel through its long axis, enabling the directional transfer of cholesteryl ester and triglycerides . The n-terminal β-barrel structure penetrates the HDL surface to promote cholesterol ester uptake . When CETP inhibitors enter the CETP channel, they increase the rigidity of CETP binding to HDL, increasing the number of free CETP molecules that bind exclusively to HDL . Consequently, the transfer of cholesterol esters from HDL to LDL is reduced, thereby decreasing the amount of cholesterol esters transferred into the bloodstream, ultimately slowing atherosclerosis .
Biochemical Pathways
CETP regulates plasma cholesterol levels by transferring cholesteryl esters (CEs) among lipoproteins . Lipoprotein cholesterol levels correlate with the risk factors for atherosclerotic cardiovascular disease (ASCVD) . CETP facilitates bi-directional transfer of cholesteryl esters and triglycerides between plasma lipoproteins . The overall effect of the heteroexchange is the transfer of cholesteryl ester from HDL to triglyceride-rich lipoprotein (TRL like VLDL) and LDL and a transfer of triglycerides from TRL to LDL and HDL .
Pharmacokinetics
The pharmacokinetics of CETP inhibitors, such as anacetrapib, have been studied . Anacetrapib was absorbed after administration of a single oral dose, with a median Tmax of 3.0-5.0 h and elimination half-life of 105.3-122.3 h . The AUC and Cmax of anacetrapib increased in a slightly less than dose-proportional manner over a dose range of 50-200 mg . Once-daily administration of 100 mg of anacetrapib for 10 days resulted in a median Tmax of 5.0 h with an apparent half-life of 193.7 h on Day 10 of multiple dosing .
Result of Action
The result of the action of 13®-HODE cholesteryl ester, as a CETP inhibitor, is the reduction of the transfer of cholesterol esters from HDL to LDL . This leads to a decrease in the amount of cholesterol esters transferred into the bloodstream, ultimately slowing atherosclerosis . Genetic deficiency in CETP is associated with a low plasma level of low-density lipoprotein cholesterol (LDL-C) and a profoundly elevated plasma level of high-density lipoprotein cholesterol (HDL-C), which correlates with a lower risk of atherosclerotic cardiovascular disease (ASCVD) .
安全和危害
未来方向
Future therapeutic directions in reverse cholesterol transport have been discussed . Significant attenuation of atherosclerosis and lesion necrosis in LDLR−/−CEHTg mice confirms the hypothesis that increasing intracellular CE mobilization is anti-atherogenic and identifies CEH as a potential target for pharmacological intervention .
属性
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H76O3/c1-7-8-16-22-37(46)23-17-14-12-10-9-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h12,14,17,23,25,34-35,37-42,46H,7-11,13,15-16,18-22,24,26-33H2,1-6H3/b14-12+,23-17+/t35-,37-,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXYPSUQZUUHPD-SDZZETQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/C=C/CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H76O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



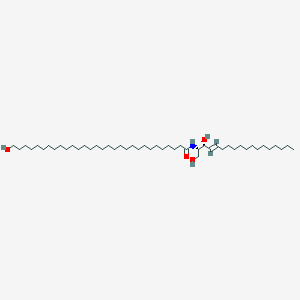
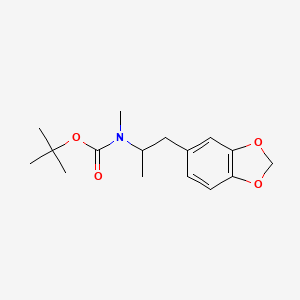
![Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B593901.png)
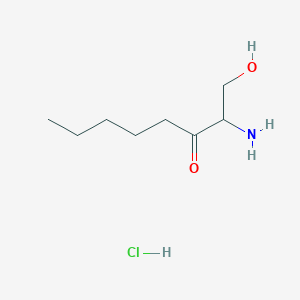
![2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B593905.png)
